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Compound of Interest

Compound Name: ATTO 565 biotin

Cat. No.: B15553419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ATTO 565 biotin conjugates against other

common fluorescent biotin alternatives. It includes detailed experimental protocols and

supporting data to aid in the selection of the most appropriate reagents for your research

needs, with a focus on assessing specificity and minimizing cross-reactivity.

Introduction to ATTO 565 Biotin Conjugates
ATTO 565 is a fluorescent label from the rhodamine dye family, known for its high fluorescence

quantum yield, exceptional photostability, and strong absorption.[1][2] When conjugated to

biotin, it becomes a powerful tool for the detection of streptavidin- or avidin-labeled targets in a

variety of applications, including immunofluorescence (IF), immunohistochemistry (IHC), flow

cytometry, and enzyme-linked immunosorbent assays (ELISA).[3] The biotin-streptavidin

interaction is one of the strongest known non-covalent bonds, providing high specificity and

signal amplification.[3][4] However, assessing the potential for non-specific binding, or cross-

reactivity, of the fluorescent biotin conjugate is crucial for generating reliable and reproducible

data.
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The selection of a fluorescent biotin conjugate can significantly impact experimental outcomes.

Here, we compare the key photophysical properties of ATTO 565 with two other widely used

fluorophores in a similar spectral range: Fluorescein (FITC) and Cyanine3 (Cy3).

Table 1: Photophysical Properties of Common Fluorophore-Biotin Conjugates

Property ATTO 565-Biotin FITC-Biotin Cy3-Biotin

Excitation Maximum

(nm)
564 ~495 ~550

Emission Maximum

(nm)
590 ~525 ~570

Molar Extinction

Coefficient (M⁻¹cm⁻¹)
120,000 ~80,000 ~150,000

Fluorescence

Quantum Yield
0.90 ~0.36 ~0.31

Brightness (Ext. Coeff.

x QY)
108,000 ~28,800 ~46,500

Photostability High Low Moderate

pH Sensitivity Low

High (fluorescence

decreases in acidic

pH)

Low

Note: Values are approximate and can be influenced by conjugation and the local molecular

environment.

Table 2: Performance Characteristics in a Representative Immunofluorescence Assay
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Parameter ATTO 565-Biotin FITC-Biotin Cy3-Biotin

Signal-to-Noise Ratio +++ + ++

Photostability under

Continuous

Illumination

+++ + ++

Non-Specific Binding

(qualitative)
Low Moderate Low-Moderate

Recommended

Applications

High-resolution

microscopy (STED,

PALM, dSTORM),

Flow Cytometry, IHC

Flow Cytometry,

ELISA

Immunofluorescence,

FRET

(Data are representative and compiled from typical performance characteristics of the

respective fluorophores.)

Experimental Protocols
Protocol for Assessing Non-Specific Binding in
Immunofluorescence
This protocol is designed to evaluate the level of non-specific binding of a fluorescent biotin

conjugate to cellular components in the absence of a primary antibody and streptavidin.

Materials:

Cells cultured on glass coverslips

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS (for permeabilization, if required for the intended application)

Blocking Buffer (e.g., 1% BSA in PBS)
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ATTO 565-biotin, FITC-biotin, and Cy3-biotin conjugates

Antifade mounting medium

Fluorescence microscope

Procedure:

Cell Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

(Optional) Permeabilization: If your intended application involves intracellular targets,

permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-

specific binding sites.

Incubation with Fluorescent Biotin: Incubate the cells with each fluorescent biotin conjugate

(e.g., ATTO 565-biotin, FITC-biotin, Cy3-biotin) at a concentration typically used in your

experiments (e.g., 1-5 µg/mL in Blocking Buffer) for 1 hour at room temperature, protected

from light.

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for

each fluorophore. Use identical acquisition settings (e.g., exposure time, gain) for all

conjugates to allow for direct comparison.

Expected Results:

An ideal fluorescent biotin conjugate will show minimal to no fluorescence signal, indicating low

non-specific binding to the cells. By comparing the background fluorescence intensity between
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ATTO 565-biotin and other conjugates, a quantitative assessment of non-specific binding can

be made.

Protocol for Competitive Binding Assay to Determine
Specificity
This assay quantitatively assesses the specificity of the fluorescent biotin conjugate for

streptavidin. The principle is based on the competition between the fluorescent biotin and

unlabeled biotin for the binding sites on streptavidin.

Materials:

Streptavidin-coated 96-well plates

PBS

Blocking Buffer (e.g., 1% BSA in PBS)

ATTO 565-biotin conjugate

Unlabeled Biotin

Plate reader with fluorescence detection capabilities

Procedure:

Blocking: Block the streptavidin-coated wells with Blocking Buffer for 1 hour at room

temperature.

Washing: Wash the wells three times with PBS.

Preparation of Competitor: Prepare a serial dilution of unlabeled biotin in PBS.

Competition: Add the serially diluted unlabeled biotin to the wells. Then, add a constant

concentration of ATTO 565-biotin to all wells. Incubate for 1 hour at room temperature,

protected from light.

Washing: Wash the wells three times with PBS to remove unbound reagents.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measurement: Add PBS to each well and measure the fluorescence intensity using a plate

reader with excitation and emission wavelengths appropriate for ATTO 565 (e.g., Ex/Em =

564/590 nm).

Expected Results:

A dose-dependent decrease in the fluorescence signal should be observed with increasing

concentrations of unlabeled biotin. This indicates that the unlabeled biotin is effectively

competing with the ATTO 565-biotin for binding to streptavidin, confirming the specificity of the

interaction. A steep competition curve demonstrates high specificity.

Visualizing Experimental Workflows and Pathways
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell

growth and proliferation and is often studied using immunofluorescence. A biotinylated anti-

EGFR antibody, followed by a fluorescently labeled streptavidin, can be used to visualize the

receptor's localization.
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Caption: EGFR signaling pathway initiated by ligand binding.

Experimental Workflow for Immunofluorescence
Staining
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The following diagram illustrates a typical indirect immunofluorescence workflow using a

biotinylated primary antibody and a fluorescently labeled streptavidin, such as one conjugated

to ATTO 565.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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